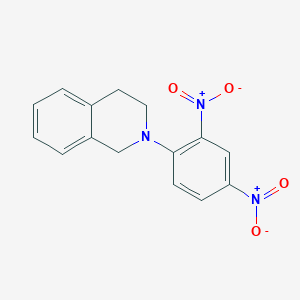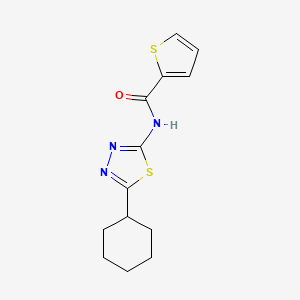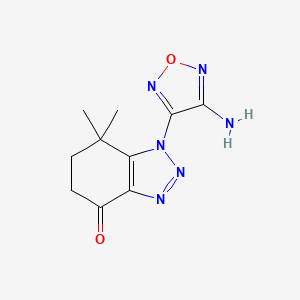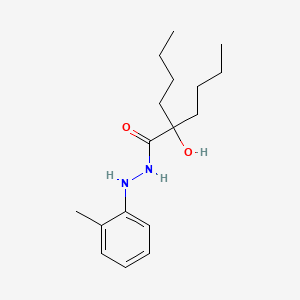![molecular formula C18H20N2O4 B15013477 2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013477.png)
2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological and chemical properties Hydrazones are compounds characterized by the presence of the functional group -NH-N=CH-
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methylbenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in cells, contributing to its antiproliferative and antioxidative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
- N’-benzylidene-4-tert-butylbenzohydrazide
- 4-[(4-methylbenzyl)oxy]benzohydrazide
Uniqueness
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide stands out due to its unique combination of a hydrazone group with a trimethoxy-substituted aromatic ring. This structure imparts distinct electronic properties and enhances its biological activity compared to other hydrazone derivatives.
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H20N2O4/c1-12-7-5-6-8-14(12)18(21)20-19-11-13-9-15(22-2)17(24-4)16(10-13)23-3/h5-11H,1-4H3,(H,20,21)/b19-11+ |
InChI-Schlüssel |
MBLANEZHJNCMCC-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15013401.png)
![3-(4-Chlorophenyl)-1-{3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl}-1-hydroxyurea](/img/structure/B15013408.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15013421.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)



![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)
![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)

